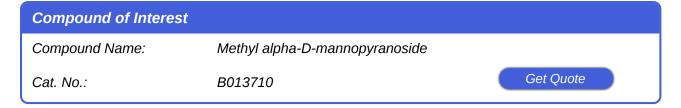


Crystal Structure Analysis of Methyl α-D-Mannopyranoside: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl α -D-mannopyranoside, a key monosaccharide derivative with significant relevance in glycobiology and drug discovery. Understanding its three-dimensional structure is crucial for designing molecules that interact with mannose-binding proteins, such as lectins, which are involved in various biological processes including cell adhesion, signaling, and immune responses. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the workflow involved.

Quantitative Crystallographic Data

The crystal structure of methyl α -D-mannopyranoside has been determined by X-ray diffraction. Two key studies provide the foundational quantitative data for this compound. The following tables summarize and compare the crystallographic parameters from a seminal 1970 study by Gatehouse and Poppleton and a more recent deposition in the Crystallography Open Database (COD) from a 2014 publication.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Gatehouse & Poppleton (1970)[1][2]	Wang et al. (2014) / COD[3]
Crystal System	Orthorhombic	Orthorhombic
Space Group	P212121	P 21 21 21
Unit Cell Dimensions		
a (Å)	9.423	9.2633
b (Å)	9.308	9.3690
c (Å)	10.045	9.9779
Cell Angles (°)		
α	90	90.00
β	90	90.00
У	90	90.00
Molecules per Unit Cell (Z)	4	4
Calculated Density (g/cm³)	1.463	Not Reported
Measured Density (g/cm³)	1.459	Not Reported
Radiation	Cu Kα (λ = 1.5405 Å)	Not Reported
Final R-factor	0.044	0.0233

Table 2: Molecular Formula and Properties

Property	Value	Source
Molecular Formula	C7H14O6	[4][5]
Molecular Weight	194.18 g/mol	[4][5]
Appearance	White to almost white powder or crystals	[6]
Melting Point	193-196 °C	[7][8]



Experimental Protocols

The following section details the methodologies employed in the foundational 1970 study by Gatehouse and Poppleton for the crystal structure determination of methyl α -D-mannopyranoside[1][2].

Crystal Preparation

Crystals of methyl α -D-mannopyranoside were obtained by the recrystallization of commercially available material from ethanol. The resulting crystals were described as approximate cubes with edge dimensions ranging from 0.15 to 0.20 mm[1][2].

X-ray Data Collection

Intensity data was collected using two primary methods:

- Automatic Diffractometer: A four-circle diffractometer was used with Cu Kα radiation.
- Weissenberg Film Method: Integrated intensities were collected using the multiple-film equiinclination Weissenberg technique. Intensities were estimated visually against a standard logarithmic scale[1][2].

Lorentz-polarization corrections were applied to all intensity data. No corrections were made for absorption[2].

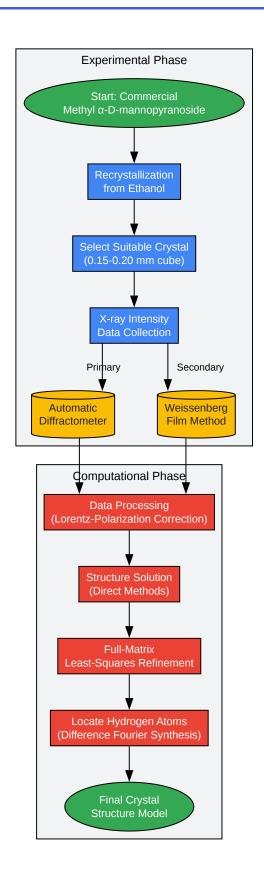
Structure Solution and Refinement

The crystal structure was solved using direct phasing methods. The refinement of the structure was carried out by full-matrix least-squares analysis[1][2]. The final reliability index (R-factor) achieved for the diffractometer data was 0.044[1][2]. A difference electron density synthesis was also performed to locate the hydrogen atoms[2].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps undertaken to determine the crystal structure of methyl α -D-mannopyranoside, as described in the cited literature.





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Caption: Workflow for Crystal Structure Determination.



Structural Insights

The crystal structure analysis reveals that methyl α -D-mannopyranoside crystallizes in the orthorhombic space group P2₁2₁2₁[1][3]. The bond lengths and angles are consistent with those found in other pyranose sugars[1][2]. A significant feature of the crystal packing is the extensive network of hydrogen bonds. All oxygen atoms within the molecule are involved in this network, which consists of two terminating chains, contributing to the stability of the crystal lattice[1][2]. The pyranose ring adopts a chair conformation[9]. These structural details are fundamental for understanding the molecule's interactions with biological receptors and for the rational design of carbohydrate-based therapeutics.

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